Protein Co-Crystal Structure Validation
CAS 21674-96-4 (PDB ligand code O0J / Z48847594) has been solved in co-crystal structures with five distinct human and bacterial proteins at resolutions ranging from 1.73 Å to 2.30 Å, confirming specific, reproducible binding modes [1][2][3][4][5]. In contrast, the closely related analog 2-amino-4-phenylthiazole (CAS 2010-06-2) yields no protein co-crystal entries in the Protein Data Bank, indicating a lack of validated fragment-binding data [6].
| Evidence Dimension | Number of validated protein-ligand co-crystal structures in the PDB |
|---|---|
| Target Compound Data | 5 distinct structures: 5QS9 (human Brachyury, 1.73 Å), 5S4O (tubulin, 2.30 Å), 7FT4 (SDCBP PDZ domain, 1.74 Å), 8AXP (Neisseria gonorrhoeae, 1.98 Å), 9FI9 (human PIF1, 1.73 Å) |
| Comparator Or Baseline | 2-amino-4-phenylthiazole (CAS 2010-06-2): 0 protein co-crystal structures |
| Quantified Difference | 5 vs. 0 validated fragment-binding structures |
| Conditions | X-ray crystallography; fragment-based screening campaigns (PanDDA, XChem) |
Why This Matters
For fragment-based lead discovery programs, a compound with five validated, high-resolution binding poses across diverse targets provides immediate structural starting points for rational optimization, whereas an analog lacking any structural data requires de novo crystallographic triage.
- [1] Protein Data Bank (PDB). (2019). 5QS9: PanDDA analysis group deposition -- Crystal Structure of human Brachyury G177D variant in complex with Z48847594. View Source
- [2] Protein Data Bank (PDB). (2019). 5S4O: Tubulin-Z48847594-complex. View Source
- [3] Protein Data Bank (PDB). (2020). 7FT4: SDCBP PanDDA analysis group deposition -- The PDZ domains of SDCBP in complex with Z48847594. View Source
- [4] Protein Data Bank (PDB). (2022). 8AXP: Neisseria gonorrhoeae in complex with Z48847594. View Source
- [5] Protein Data Bank (PDB). (2024). 9FI9: Human PIF1 + Z48847594 (occupancy 0.7). View Source
- [6] Protein Data Bank (PDB). (Search conducted April 2026). Query for ligand '2-amino-4-phenylthiazole' returns 0 co-crystal structures. View Source
